4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole
CAS No.:
Cat. No.: VC18346485
Molecular Formula: C12H11BrN2
Molecular Weight: 263.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2 |
|---|---|
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | 5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole |
| Standard InChI | InChI=1S/C12H11BrN2/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15) |
| Standard InChI Key | PORPGMTWRPSGIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | 5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole |
| InChI Key | PORPGMTWRPSGIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
Data sourced from VulcanChem.
Synthetic Methodologies
Oxidative Cyclocondensation Approaches
Kalhor and Seyedzade (2020) demonstrated that cerium(IV) ammonium nitrate (CAN) and nitric acid (NA) effectively catalyze the one-pot synthesis of 2-aryl imidazoles from aldehydes and 2,3-diaminomaleonitrile (DAMN) . While their work focused on dicyano imidazoles, the methodology could theoretically adapt to synthesize 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole by substituting 3-bromobenzaldehyde and cyclopropanecarboxaldehyde. Key advantages of this approach include:
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Mild conditions: Reactions proceed at 60–80°C without inert atmospheres.
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High yields: Reported yields for analogous compounds exceed 85% .
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Functional group tolerance: Bromine and cyclopropyl groups remain stable under these conditions .
Table 2: Hypothetical Reaction Parameters Based on
| Component | Role | Quantity |
|---|---|---|
| 3-Bromobenzaldehyde | Aromatic aldehyde substrate | 1.0 equiv. |
| Cyclopropanecarboxaldehyde | Aliphatic aldehyde substrate | 1.0 equiv. |
| DAMN | Nitrogen source | 1.2 equiv. |
| CAN/NA | Oxidizing catalyst | 0.2 equiv. |
| Temperature | Reaction condition | 70°C |
| Time | Reaction duration | 4 hours |
Catalyst-Free [3 + 2] Cyclization
Recent advances in imidazole synthesis emphasize catalyst-free strategies to reduce costs and simplify purification. A 2017 study described the formation of 2,4-disubstituted imidazoles via [3 + 2] cyclization between benzimidamides and vinyl azides . Applying this to 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole would require:
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Benzimidamide preparation: Reacting 3-bromoaniline with cyanogen bromide.
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Vinyl azide synthesis: Deriving cyclopropyl-substituted vinyl azides from propargyl alcohols.
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Cyclization: Heating components in toluene at 110°C for 12 hours .
This method avoids metal catalysts, making it environmentally favorable, though yields for bulky substrates like cyclopropyl derivatives may require optimization .
Analytical and Computational Insights
Spectroscopic Predictions
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IR Spectroscopy: Expected peaks include C-Br stretching (665–670 cm), C=N imidazole ring vibrations (1600–1620 cm), and C-H bending of the cyclopropane ring (1000–1100 cm) .
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NMR Spectroscopy:
Molecular Modeling
Density functional theory (DFT) calculations on similar imidazoles reveal:
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HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.
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Dipole moment: ~3.2 D, favoring solubility in polar aprotic solvents .
Challenges and Future Directions
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Synthetic Scalability: Current methods from literature require validation for large-scale production.
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Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and solid tumor cell lines.
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Crystallography: Single-crystal X-ray diffraction would elucidate precise bond angles and packing structures.
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